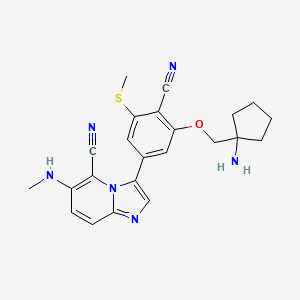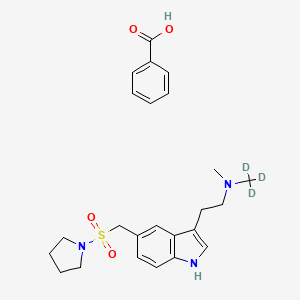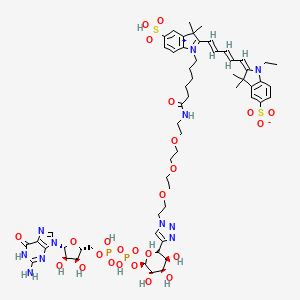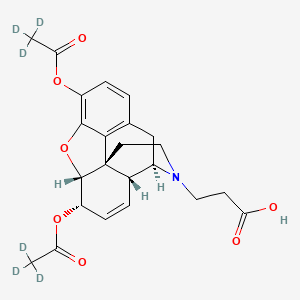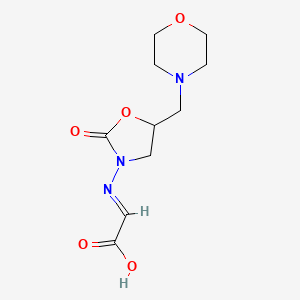
Anagrelide-13C2,15N,d2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Anagrelide-13C2,15N,d2 is a stable isotope-labeled compound of Anagrelide. Anagrelide is an imidazoquinazoline derivative known for its potent inhibition of phosphodiesterase type III (PDE3) and its role as a platelet aggregation inhibitor . The labeled version, this compound, incorporates isotopes of carbon (13C), nitrogen (15N), and deuterium (d2), making it useful for various scientific research applications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Anagrelide-13C2,15N,d2 involves the incorporation of stable isotopes into the Anagrelide molecule. This process typically includes the use of labeled precursors and specific reaction conditions to ensure the isotopic labels are correctly integrated . The exact synthetic route may vary, but it generally involves multiple steps of organic synthesis, including the formation of the imidazoquinazoline core and subsequent labeling with 13C, 15N, and deuterium .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. It involves the use of specialized equipment and conditions to maintain the purity and isotopic enrichment of the final product. The process must adhere to stringent quality control measures to ensure consistency and reproducibility .
化学反应分析
Types of Reactions
Anagrelide-13C2,15N,d2 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups within the molecule, potentially altering its activity.
Reduction: This reaction can reduce specific functional groups, impacting the compound’s properties.
Substitution: This reaction involves replacing one functional group with another, which can be used to modify the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dehydrogenated forms of the compound .
科学研究应用
Anagrelide-13C2,15N,d2 has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in studies involving the pharmacokinetics and metabolism of Anagrelide.
Biology: Employed in cellular studies to understand the effects of Anagrelide on various biological pathways.
Medicine: Investigated for its potential therapeutic effects, particularly in conditions involving platelet aggregation and thrombocythemia.
Industry: Utilized in the development of new pharmaceuticals and as a reference standard in quality control processes
作用机制
Anagrelide-13C2,15N,d2 exerts its effects primarily through the inhibition of phosphodiesterase type III (PDE3). This inhibition leads to an increase in cyclic adenosine monophosphate (cAMP) levels, which in turn inhibits platelet aggregation. The compound also affects the maturation of megakaryocytes, the precursor cells to platelets, thereby reducing platelet production .
相似化合物的比较
Similar Compounds
Hydroxyurea: Another compound used to reduce platelet counts but with a different mechanism of action.
Busulfan: A chemotherapeutic agent that also reduces platelet counts but is less specific than Anagrelide.
Imatinib: Used in the treatment of certain cancers and has some overlapping effects on platelet production
Uniqueness
Anagrelide-13C2,15N,d2 is unique due to its specific inhibition of PDE3 and its labeled isotopes, which make it particularly valuable for research applications. Its ability to selectively reduce platelet counts while minimizing other side effects sets it apart from other compounds .
属性
分子式 |
C11H10Cl2N2O |
|---|---|
分子量 |
262.10 g/mol |
IUPAC 名称 |
7,8-dichloro-9,9-dideuterio-1,3,3a,4-tetrahydro(4,5-13C2,115N)pyrrolo[2,1-b]quinazolin-2-one |
InChI |
InChI=1S/C11H10Cl2N2O/c12-8-1-2-9-7(11(8)13)5-15-4-6(16)3-10(15)14-9/h1-2,10,14H,3-5H2/i4+1,5D2,6+1,15+1 |
InChI 键 |
BXEMSIZGLWTHOZ-NIPIIQTISA-N |
手性 SMILES |
[2H]C1(C2=C(C=CC(=C2Cl)Cl)NC3[15N]1[13CH2][13C](=O)C3)[2H] |
规范 SMILES |
C1C2NC3=C(CN2CC1=O)C(=C(C=C3)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![ethyl (4-{3-[2,4-dihydroxy-5-(1-methylethyl)phenyl]-5-sulfanyl-4H-1,2,4-triazol-4-yl}benzyl)carbamate](/img/structure/B12383018.png)

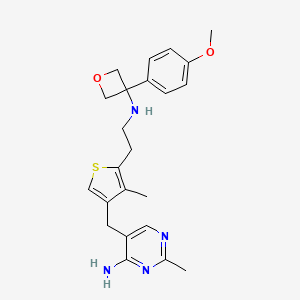
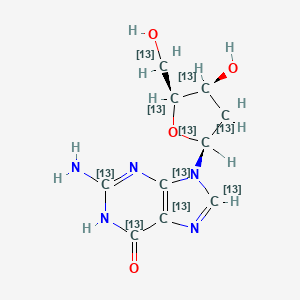
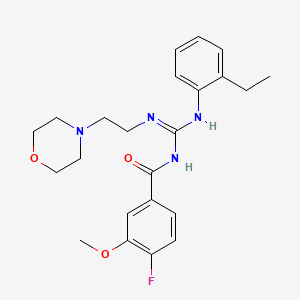
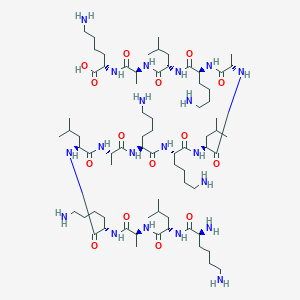
![[3-[2-[2,3-bis[(9Z,12Z)-octadeca-9,12-dienoxy]propoxy]-2-oxoethyl]-2-[(Z)-pent-2-enyl]cyclopentyl] 1-methylpiperidine-4-carboxylate](/img/structure/B12383059.png)
